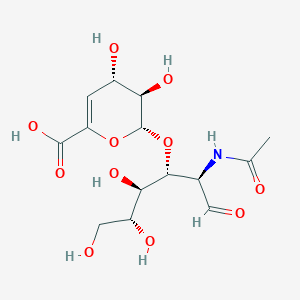
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, also known as GlcA-GlcNAc, is a naturally occurring glycosaminoglycan (GAG) that is found in the extracellular matrix (ECM) of various tissues in the human body. It is a complex molecule that plays an important role in many physiological processes, including cell adhesion, migration, proliferation, and differentiation. In recent years, GlcA-GlcNAc has gained significant attention in the scientific community due to its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is not fully understood. However, it is believed that 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose interacts with various proteins in the ECM, including integrins and growth factors, to regulate cell adhesion, migration, proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several biochemical and physiological effects. It has been shown to promote cell adhesion and proliferation, as well as to regulate the expression of various genes involved in tissue regeneration. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its ability to mimic the natural ECM of various tissues. This makes it an ideal scaffold material for tissue engineering applications. However, one of the main limitations of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are several future directions for research on 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the optimization of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose for tissue engineering applications, including the development of new scaffolds and the investigation of its potential for the regeneration of various tissues. Additionally, there is a need for further research on the mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, as well as its potential applications in drug delivery and regenerative medicine.
Métodos De Síntesis
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex process that involves several steps. The most common method for synthesizing 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is through the enzymatic modification of chitin, a naturally occurring polymer found in the exoskeletons of crustaceans. The process involves the use of chitinase to break down chitin into chitooligosaccharides, which are then modified using various enzymes to produce 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several potential applications in scientific research. One of the most promising areas of research is in tissue engineering, where 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose can be used as a scaffold material for the regeneration of damaged tissues. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have potential applications in drug delivery, where it can be used as a carrier for the targeted delivery of drugs to specific tissues.
Propiedades
Número CAS |
110326-09-5 |
|---|---|
Nombre del producto |
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose |
Fórmula molecular |
C14H21NO11 |
Peso molecular |
379.32 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
Clave InChI |
AALORNCJXUQNQW-FNGWHDOKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Otros números CAS |
110326-09-5 |
Sinónimos |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



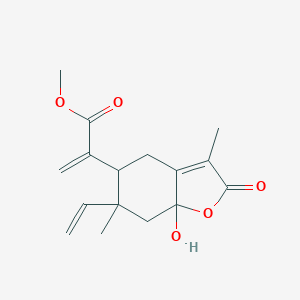

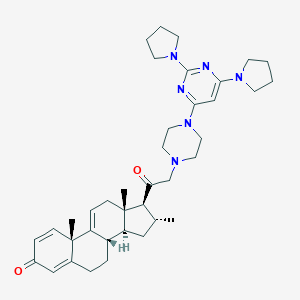
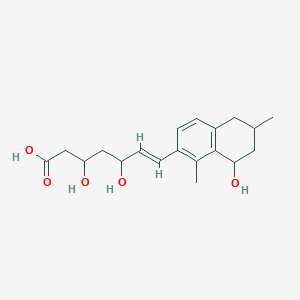
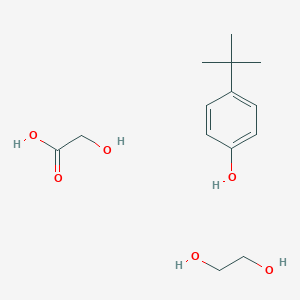
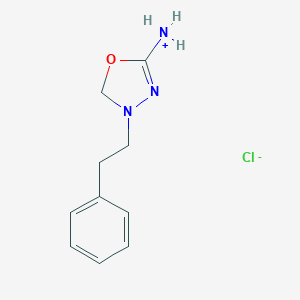

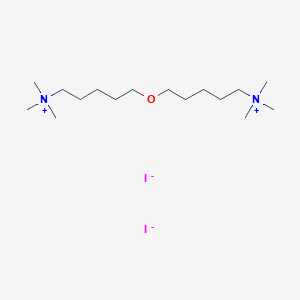
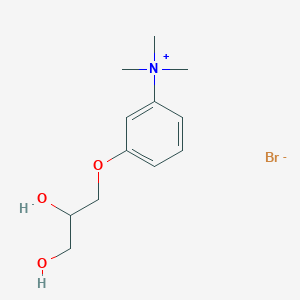
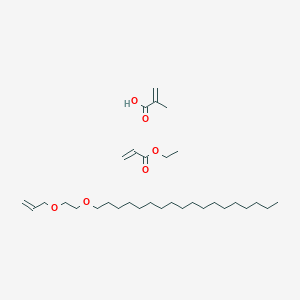
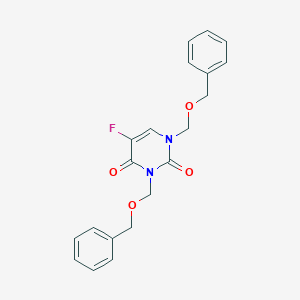
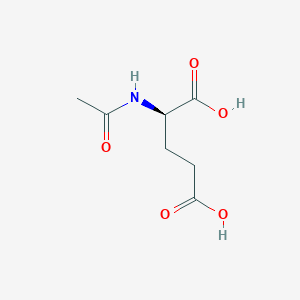
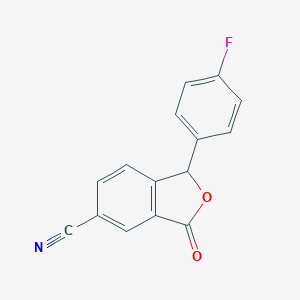
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)